5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
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Overview
Description
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is an organic compound, interesting for its unique structure which combines phenolic and pyrazole functionalities. This combination makes it a point of interest for various applications in scientific research, particularly in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multi-step organic reactions starting from commercially available precursors. One common route is:
Step 1: : Ethoxyphenol is reacted with suitable halogenated reactants under alkylation conditions.
Step 2: : The alkylated intermediate undergoes cyclization with a hydrazine derivative to form the pyrazole ring.
Step 3: : Subsequent functionalization at specific positions on the pyrazole and phenol rings are achieved through Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
The industrial synthesis mirrors the laboratory methods but on a larger scale with optimizations for yield, purity, and cost-effectiveness. Key improvements include optimized solvents, catalysts, and temperature controls to maximize efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions due to the phenolic hydroxyl group.
Reduction: : The pyrazole and phenol rings can participate in reduction reactions, altering their functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions, particularly at the phenol and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Catalytic hydrogenation or using mild reducing agents like sodium borohydride.
Substitution: : Various halogenating agents and nucleophiles under acidic or basic conditions.
Major Products
From oxidation: Quinones and other oxidized phenolic derivatives.
From reduction: Reduced phenol and pyrazole derivatives.
From substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol finds applications across various fields:
Chemistry: : As a reagent and intermediate in organic synthesis.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, particularly as a potential therapeutic agent due to its unique structural motifs.
Industry: : Potential use in the synthesis of complex organic materials and as a building block in material science.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors, involving pathways like:
Molecular Targets: : Enzyme inhibition or receptor modulation, particularly those involved in signaling pathways.
Pathways Involved: : Alters specific biochemical pathways related to inflammation, cancer, or metabolic disorders through its binding and interaction capabilities.
Comparison with Similar Compounds
Compared to other phenolic and pyrazole derivatives, 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol stands out due to its specific combination of functional groups, providing unique reactive and binding properties.
Similar Compounds
2-Phenylpyrazole: : Another pyrazole derivative with applications in medicinal chemistry.
4-Hydroxyphenol: : Known for its uses in organic synthesis and pharmaceuticals.
Propylphenoxy derivatives: : Utilized in industrial applications for their chemical stability and functional versatility.
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Properties
IUPAC Name |
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-6-15-7-9-16(10-8-15)26-21-14(3)22-23-20(21)18-12-11-17(25-5-2)13-19(18)24/h7-13,24H,4-6H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWBCHYVZFNGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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